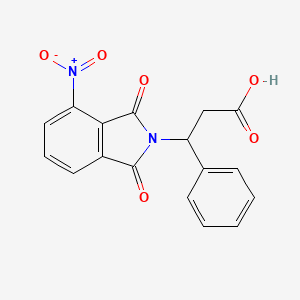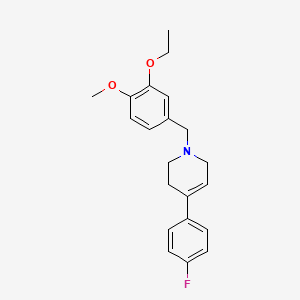
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as NPD-PPA and is used in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of NPD-PPA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. NPD-PPA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
NPD-PPA has been shown to reduce inflammation and pain in various animal models. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells. In addition, NPD-PPA has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPD-PPA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions. However, NPD-PPA has some limitations, such as its poor solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for research on NPD-PPA. One area of interest is the development of new synthetic methods to improve its yield and purity. Another area of research is the identification of new therapeutic applications for NPD-PPA, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of NPD-PPA and its potential side effects.
In conclusion, NPD-PPA is a promising chemical compound that has potential applications in various fields of scientific research. It exhibits anti-inflammatory, analgesic, anti-tumor, and neuroprotective properties. While more research is needed to fully understand its mechanism of action and potential side effects, NPD-PPA holds great promise for the development of new therapeutic agents.
Métodos De Síntesis
NPD-PPA is synthesized through the reaction of 4-nitro-phthalic anhydride with phenylalanine. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified through crystallization and recrystallization.
Aplicaciones Científicas De Investigación
NPD-PPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-nitro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-14(21)9-13(10-5-2-1-3-6-10)18-16(22)11-7-4-8-12(19(24)25)15(11)17(18)23/h1-8,13H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXPSCOODSMEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)

![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)
![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)
![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
